molecular formula C18H27N3O3 B14796747 Benzyl 3-((S)-2-amino-N,3-dimethylbutanamido)pyrrolidine-1-carboxylate

Benzyl 3-((S)-2-amino-N,3-dimethylbutanamido)pyrrolidine-1-carboxylate

Cat. No.: B14796747
M. Wt: 333.4 g/mol
InChI Key: SUBJWJLUZAOIBL-UHFFFAOYSA-N
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Description

Benzyl 3-((S)-2-amino-N,3-dimethylbutanamido)pyrrolidine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, an amino group, and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-((S)-2-amino-N,3-dimethylbutanamido)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of a suitable amine with a carboxylic acid derivative under controlled conditions. The benzyl ester group is introduced through esterification reactions, often using benzyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-((S)-2-amino-N,3-dimethylbutanamido)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation, hydrogen gas with palladium on carbon for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Benzyl 3-((S)-2-amino-N,3-dimethylbutanamido)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Benzyl 3-((S)-2-amino-N,3-dimethylbutanamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-pyrroline-1-carboxylate: A related compound with a similar pyrrolidine ring structure.

    Benzyl 3-aminopyrrolidine-1-carboxylate: Another similar compound with an amino group attached to the pyrrolidine ring.

Uniqueness

Benzyl 3-((S)-2-amino-N,3-dimethylbutanamido)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

benzyl 3-[(2-amino-3-methylbutanoyl)-methylamino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)20(3)15-9-10-21(11-15)18(23)24-12-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,19H2,1-3H3

InChI Key

SUBJWJLUZAOIBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)C1CCN(C1)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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